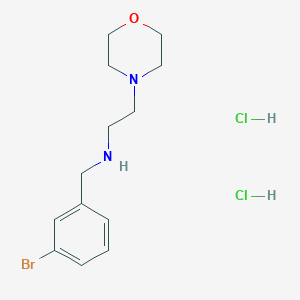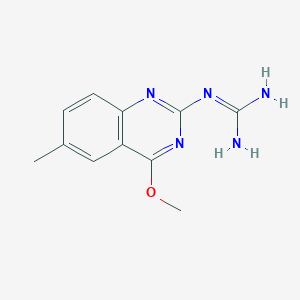
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-ethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-ethylphenyl)urea, also known as DEPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPPU is a urea derivative that has been synthesized using different methods, and it has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-ethylphenyl)urea is not fully understood, but it has been suggested that it acts by inhibiting the activity of specific enzymes or proteins. For example, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to inhibit the activity of the protein thioredoxin reductase, which is involved in cellular redox regulation.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. For example, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. Furthermore, this compound has been found to inhibit the production of inflammatory cytokines, which can reduce inflammation.
実験室実験の利点と制限
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-ethylphenyl)urea has several advantages for lab experiments, including its high purity and stability. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-ethylphenyl)urea. One direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent anticancer and neuroprotective agents. Another direction is to investigate the potential use of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, future research can focus on the development of new synthesis methods for this compound and its derivatives to improve their purity and yield. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo and to identify potential drug interactions.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been found to exhibit unique biochemical and physiological effects. This compound has been studied for its anticancer, neuroprotective, and anti-inflammatory properties, and it has several advantages for lab experiments. Future research can focus on the development of new synthesis methods, the identification of more potent derivatives, and the investigation of this compound's potential therapeutic applications.
合成法
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-ethylphenyl)urea can be synthesized using different methods, including the reaction of 4-ethylphenylisocyanate with diethylpropargylmalonate in the presence of a base. Another method involves the reaction of 4-ethylphenylisocyanate with diethylpropargylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound. The purity of this compound can be improved using recrystallization techniques.
科学的研究の応用
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-ethylphenyl)urea has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress. Furthermore, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
特性
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-5-13-9-11-14(12-10-13)17-15(19)18-16(6-2,7-3)8-4/h2,9-12H,5,7-8H2,1,3-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOARYWBASJBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC(CC)(CC)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5341081.png)
![3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one](/img/structure/B5341086.png)
![methyl [4-(4-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5341096.png)

![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-4-carbonitrile](/img/structure/B5341111.png)

![N-ethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5341119.png)
![N-[3-(4-morpholinyl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5341130.png)
![4-[3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5341135.png)
![(1R*,5S*,6r)-6-[(4-propylpiperazin-1-yl)carbonyl]-3-(pyridin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B5341146.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5341152.png)
![8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5341167.png)
![2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile](/img/structure/B5341176.png)
